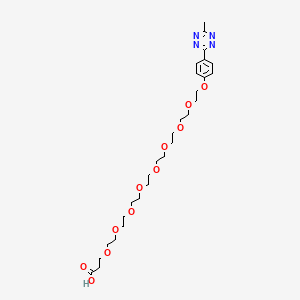

Methyltetrazine-PEG8-acid

Vue d'ensemble

Description

Methyltetrazine-PEG8-Acid is an amine-reactive reagent and is one of the most stable tetrazines commercially available1. It contains a terminal carboxylic acid that can react with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond1. The hydrophilic PEG spacer increases water-solubility, and the methyl group enhances stability1.

Synthesis Analysis

The synthesis of Methyltetrazine-PEG8-acid involves the reaction of the terminal carboxylic acid with primary amine groups in the presence of activators such as EDC or DCC to form a stable amide bond1.

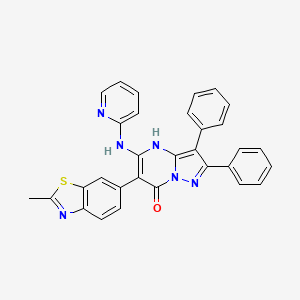

Molecular Structure Analysis

The molecular formula of Methyltetrazine-PEG8-Acid is C28H44N4O111. It has a molecular weight of 612.7 g/mol1. The functional group of this compound is Methyltetrazine/Azide1.

Chemical Reactions Analysis

Methyltetrazine-PEG8-Acid is an amine-reactive reagent. Its terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond1.Physical And Chemical Properties Analysis

Methyltetrazine-PEG8-Acid has a molecular weight of 612.7 g/mol and a molecular formula of C28H44N4O111. Its exact mass is 612.304. The elemental analysis shows that it contains C, 54.89; H, 7.24; N, 9.14; O, 28.724.

Applications De Recherche Scientifique

Hydrodynamic Properties and Solution Behavior

Methyltetrazine-PEG8-acid is related to poly(ethylene glycol)s (PEG), which have significant applications in the pharmaceutical industry and biomedical applications. Studies have focused on the hydrodynamic properties and behavior of PEG-like polymers in solution, important for applications such as drug delivery systems. The molecular hydrodynamic characteristics of such polymers are crucial for understanding their behavior in pharmaceutical applications (Grube et al., 2018).

Advanced Drug Delivery Systems

PEG-like structures, including Methyltetrazine-PEG8-acid, are utilized in creating advanced drug delivery systems. These systems can be engineered to release drugs in a controlled manner, enhancing the effectiveness of treatments like photodynamic therapy. The modification of the polymer structure can significantly influence drug release profiles and targeting efficiency (Synatschke et al., 2014).

Protein-repellent Surfaces

PEG-like polymers, including Methyltetrazine-PEG8-acid, are explored for creating protein-repellent surfaces. These surfaces are essential for developing therapeutic and diagnostic medical devices, such as biosensors and drug-delivery capsules. The PEG-like polymers' ability to resist protein adsorption makes them suitable for these applications (Konradi et al., 2008).

Stem Cell Culture and Differentiation

In the field of regenerative medicine, PEG-based hydrogels, similar to Methyltetrazine-PEG8-acid, are used for the culture and differentiation of human induced pluripotent stem cells (hiPSCs). These hydrogels provide a tunable and adaptable environment crucial for guiding stem cell fate (Arkenberg et al., 2020).

Biodegradable and Reusable Catalysts

Methyltetrazine-PEG8-acid and related PEG polymers are applied in green chemistry as biodegradable and reusable catalysts. Their application in eco-friendly processes, such as the synthesis of complex organic compounds, demonstrates their versatility and environmental benefits (Hasaninejad et al., 2011).

Hydrogel Scaffolds in Biomedical Applications

PEG-like polymers are used in developing hydrogel scaffolds for biomedical applications. These scaffolds can support cell growth and are potentially useful in tissue engineering and drug delivery systems (Diaferia et al., 2020).

Biodistribution in Nanomedicine

In nanomedicine, the biodistribution of PEG-like polymers is crucial. Studies on PEG and related polymers focus on their interactions with the immune system, which is essential for tailoring materials to specific nanomedicine applications (Humphries et al., 2020).

Safety And Hazards

Methyltetrazine-PEG8-Acid is not classified as a hazard56. In case of skin or eye contact, it is recommended to wash with copious amounts of water for at least 15 minutes56. If irritation persists, seek medical attention56. In case of inhalation, remove to fresh air and seek medical attention if symptoms persist56. In case of ingestion, wash out mouth with copious amounts of water for at least 15 minutes and seek medical attention56.

Orientations Futures

Methyltetrazine-PEG8-Acid has potential applications in the field of chemical biology. For instance, it can be used as a small live-cell compatible bioorthogonal handle for imaging enzyme activities in situ7. It can also be used in the synthesis of PROTACs2.

Propriétés

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H44N4O11/c1-24-29-31-28(32-30-24)25-2-4-26(5-3-25)43-23-22-42-21-20-41-19-18-40-17-16-39-15-14-38-13-12-37-11-10-36-9-8-35-7-6-27(33)34/h2-5H,6-23H2,1H3,(H,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDJSAIBRQJQXLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H44N4O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

612.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyltetrazine-PEG8-acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6R,7R)-4-methoxybenzyl 7-((Z)-2-(((1-(tert-butoxy)-2-methyl-1-oxopropan-2-yl)oxy)imino)-2-(2-((tert-butoxycarbonyl)amino)thiazol-4-yl)acetamido)-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate 5-oxide](/img/structure/B608936.png)